![molecular formula C11H7ClN2O B13141370 6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
6-Chloro-[3,4'-bipyridine]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a chlorine atom at the 6th position and an aldehyde group at the 4th position of the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-[3,4’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Chloro-[3,4’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[3,4’-bipyridine]-4-methanol.
Substitution: 6-Methoxy-[3,4’-bipyridine]-4-carbaldehyde.
Aplicaciones Científicas De Investigación
6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is used in various scientific research fields:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bipyridine structure allows for coordination with metal ions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-[3,4’-bipyridine]-4-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6-Methoxy-[3,4’-bipyridine]-4-carbaldehyde: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H7ClN2O |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
2-chloro-5-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-7H |
Clave InChI |
QLFLAZPCWBCBPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CN=C(C=C2C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)


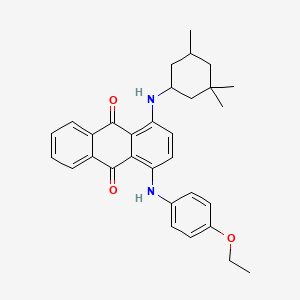
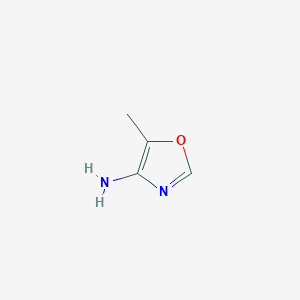

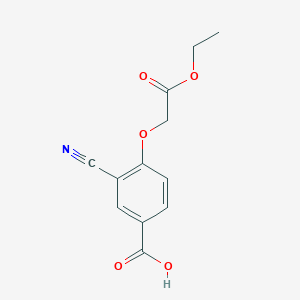
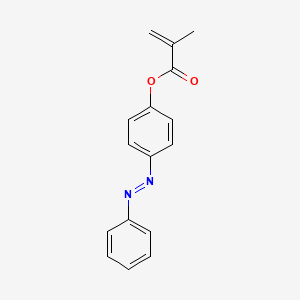
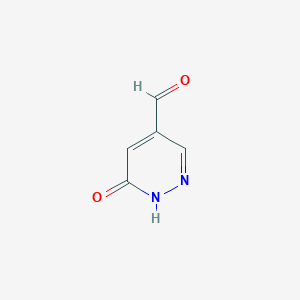
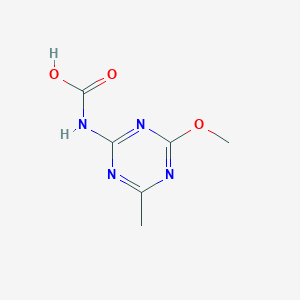

![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
